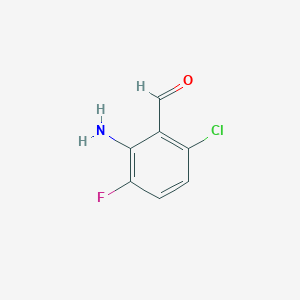
2-Amino-6-chloro-3-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-3-fluorobenzaldehyde typically involves the reaction of 2-amino-6-chlorobenzaldehyde with fluorinating agents under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, nitration, and reduction steps to introduce the desired functional groups on the benzaldehyde ring .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: It can form Schiff bases through condensation with amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Amino-6-chloro-3-fluorobenzoic acid.
Reduction: 2-Amino-6-chloro-3-fluorobenzyl alcohol.
Condensation: Schiff bases with various amines.
Scientific Research Applications
2-Amino-6-chloro-3-fluorobenzaldehyde is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-3-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting metabolic pathways . Additionally, its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
2-Amino-3-fluorobenzaldehyde: Lacks the chloro substituent, affecting its reactivity and applications.
2-Amino-6-chlorobenzaldehyde: Lacks the fluoro substituent, altering its chemical properties and biological activity.
3-Amino-6-chloro-2-fluorobenzaldehyde: Positional isomer with different reactivity and applications.
Uniqueness: 2-Amino-6-chloro-3-fluorobenzaldehyde is unique due to the combination of amino, chloro, and fluoro groups on the benzaldehyde ring, providing a distinct set of chemical properties and reactivity patterns . This makes it a valuable intermediate in the synthesis of diverse organic compounds and pharmaceuticals .
Properties
IUPAC Name |
2-amino-6-chloro-3-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOVTKYRTLTKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














